Doxercalciferol

Descripción general

Descripción

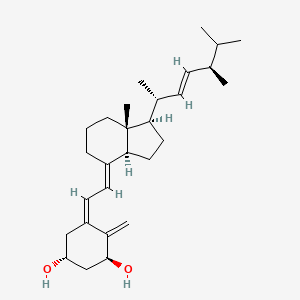

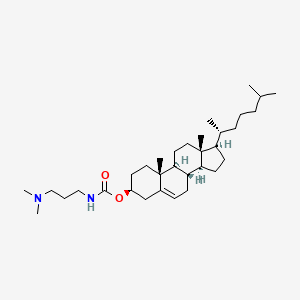

Doxercalciferol es un análogo sintético de ergocalciferol (vitamina D2) utilizado principalmente en el tratamiento del hiperparatiroidismo secundario, particularmente en pacientes con enfermedad renal crónica . Es un profármaco que se somete a activación metabólica en el hígado para formar 1α,25-dihidroxivitamina D2, una forma biológicamente activa de la vitamina D2 .

Aplicaciones Científicas De Investigación

Doxercalciferol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Doxercalciferol ejerce sus efectos al ser metabolizado en el hígado para formar 1α,25-dihidroxivitamina D2 . Esta forma activa se une al receptor de vitamina D (VDR) en los tejidos diana, regulando la expresión de genes involucrados en la homeostasis del calcio y el fósforo . Los principales objetivos moleculares incluyen los intestinos, los riñones y los huesos, donde mejora la absorción, reabsorción y movilización del calcio .

Compuestos similares:

Calcitriol: Otra forma activa de la vitamina D, utilizada en el tratamiento de condiciones similares.

Alfacalcidol: Un profármaco que se metaboliza a calcitriol en el hígado.

Paricalcitol: Un análogo sintético de la vitamina D utilizado para tratar el hiperparatiroidismo secundario.

Singularidad: this compound es único en el sentido de que es un análogo sintético de la vitamina D2, mientras que el calcitriol y el alfacalcidol son análogos de la vitamina D3 . Esta distinción puede influir en su farmacocinética y farmacodinámica, lo que hace que this compound sea una opción valiosa para los pacientes que pueden no responder bien a otros análogos de la vitamina D .

Análisis Bioquímico

Biochemical Properties

Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This process does not require the involvement of the kidneys .

Cellular Effects

This compound has several effects on cells. It helps the body to use more of the calcium found in foods or supplements and regulates the body’s production of parathyroid hormone . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth .

Molecular Mechanism

This compound works by getting converted to a biologically active form of vitamin D2 in vivo, without the involvement of the kidneys . This active form binds to the vitamin D receptor, controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidneys, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton .

Temporal Effects in Laboratory Settings

It is known that this compound effectively suppresses parathyroid hormone level without having side effects like hypercalcemia and hyperphosphatemia, which are much common with earlier vitamin D analogues .

Dosage Effects in Animal Models

In animal models, this compound has been shown to normalize serum calcium and parathyroid hormone (PTH) levels at certain dosages

Metabolic Pathways

This compound is absorbed from the gastrointestinal tract and activated by CYP 27 in the liver to form 1α,25- (OH)2D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite) .

Subcellular Localization

It is known that in pig parathyroid cells, this compound and the active form of this compound induced vitamin D receptor translocation from the cytoplasm into the nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Doxercalciferol se sintetiza mediante una serie de reacciones químicas que comienzan con ergocalciferol. Los pasos clave incluyen la hidroxilación en la posición 1α para producir 1α-hidroxiergocalciferol . Este proceso típicamente implica el uso de reactivos como hidroperóxido de terc-butilo e isopropóxido de titanio en condiciones controladas.

Métodos de producción industrial: En entornos industriales, this compound se produce utilizando técnicas de síntesis química a gran escala. El proceso implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del producto final . El proceso de producción está diseñado para ser eficiente y escalable, permitiendo la fabricación de this compound en cantidades suficientes para satisfacer la demanda clínica.

Análisis De Reacciones Químicas

Tipos de reacciones: Doxercalciferol se somete a varios tipos de reacciones químicas, que incluyen:

Hidroxilación: La reacción principal involucrada en su activación, donde se hidroxila para formar 1α,25-dihidroxivitamina D2.

Oxidación y reducción: Estas reacciones están involucradas en la activación y desactivación metabólica del compuesto dentro del cuerpo.

Reactivos y condiciones comunes:

Hidroxilación: Se utilizan comúnmente reactivos como hidroperóxido de terc-butilo e isopropóxido de titanio.

Oxidación y reducción: Los procesos enzimáticos dentro del hígado facilitan estas reacciones en condiciones fisiológicas.

Principales productos formados: El principal producto formado a partir de la hidroxilación de this compound es 1α,25-dihidroxivitamina D2, que es la forma activa del compuesto .

Comparación Con Compuestos Similares

Calcitriol: Another active form of vitamin D, used in the treatment of similar conditions.

Alfacalcidol: A prodrug that is metabolized to calcitriol in the liver.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.

Uniqueness: Doxercalciferol is unique in that it is a synthetic analog of vitamin D2, whereas calcitriol and alfacalcidol are analogs of vitamin D3 . This distinction can influence their pharmacokinetics and pharmacodynamics, making this compound a valuable option for patients who may not respond well to other vitamin D analogs .

Propiedades

| Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease. | |

Número CAS |

54573-75-0 |

Fórmula molecular |

C28H44O2 |

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1 |

Clave InChI |

HKXBNHCUPKIYDM-XXZMWSRPSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES isomérico |

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Apariencia |

White to yellow/brown solid powder. |

| 54573-75-0 | |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Relatively insoluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1 alpha-hydroxyergocalciferol 1alpha(OH)2D2 1alpha-hydroxyvitamin D2 1alpha-OHD2 doxacalciferol doxercalciferol Hectorol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

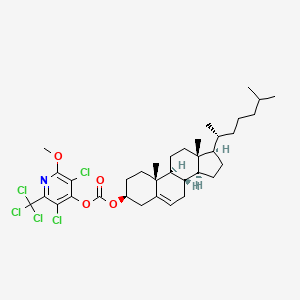

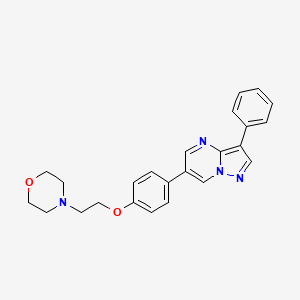

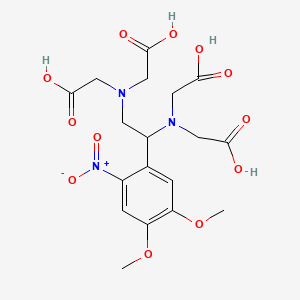

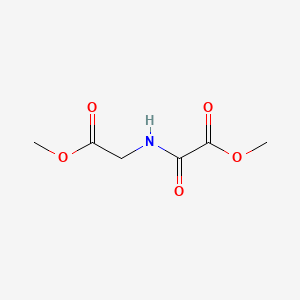

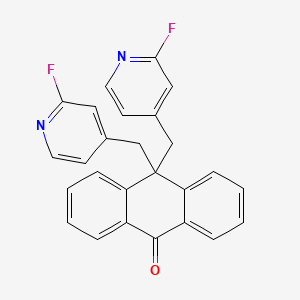

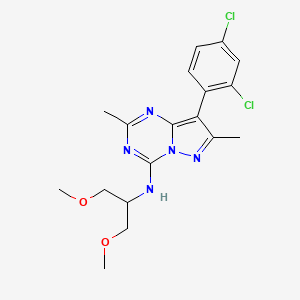

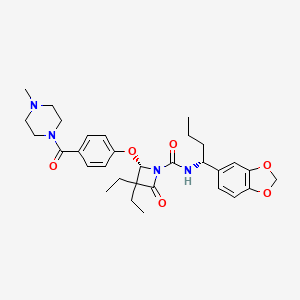

Feasible Synthetic Routes

Q1: How does doxercalciferol exert its biological effects?

A1: this compound (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.

Q2: Can you elaborate on the specific downstream effects of this compound mediated by VDR activation?

A2: this compound, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, this compound exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]

Q3: Does this compound impact tissues beyond those involved in mineral metabolism?

A3: While primarily known for its role in mineral homeostasis, research suggests that this compound might have broader biological effects. For example, studies have shown that this compound can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for this compound to impact systems beyond classical vitamin D-related pathways.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]

Q5: Are there specific spectroscopic data available for the characterization of this compound?

A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of this compound and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of this compound and its metabolites in biological matrices. []

Q6: What is known about the stability of this compound?

A6: this compound, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]

Q7: Are there specific formulation strategies to enhance this compound stability, solubility, or bioavailability?

A7: Several formulation strategies have been explored to improve the stability and bioavailability of this compound. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize this compound's therapeutic potential.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []

Q9: Has the efficacy of this compound been investigated in preclinical models?

A10: this compound has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, this compound has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []

Q10: What about the clinical efficacy of this compound?

A11: Clinical trials have explored this compound's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that this compound effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []

Q11: What are the potential adverse effects associated with this compound?

A12: As with other vitamin D analogs, the primary safety concern with this compound is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.

Q12: What are the alternatives to this compound in managing secondary hyperparathyroidism?

A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.

Q13: What are some important research tools and resources for studying this compound?

A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of this compound. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of this compound on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of this compound. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of this compound in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of this compound in various clinical contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)

![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)